Lonomycin A

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

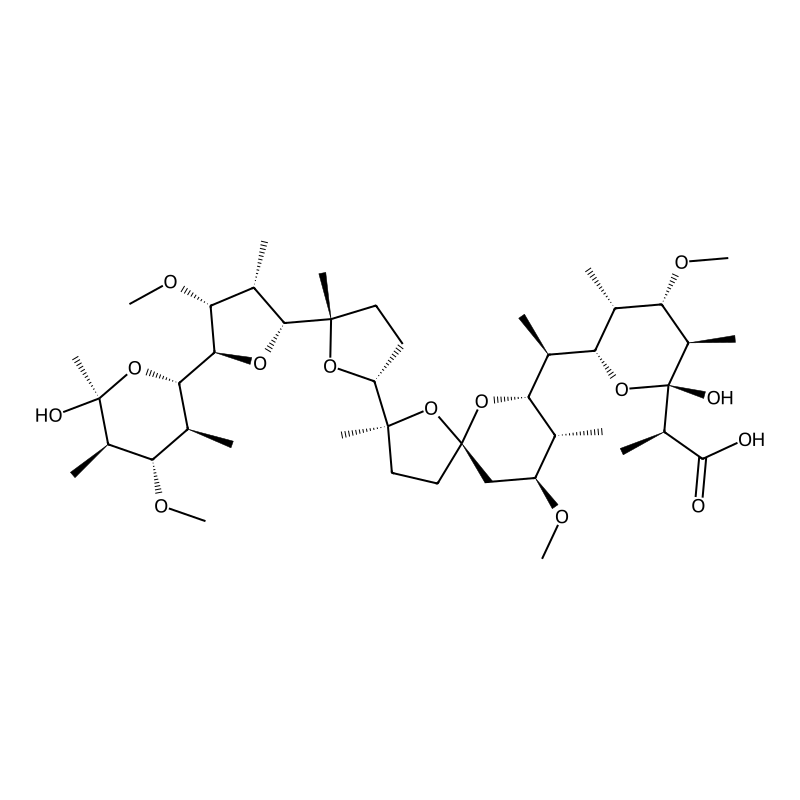

Lonomycin A is a polyether antibiotic produced by the bacterium Streptomyces hygroscopicus. It is characterized by its complex structure, which includes a long carbon chain and multiple hydroxyl groups. The molecular formula of Lonomycin A is , and it features 14 chiral centers, contributing to its unique stereochemistry. This compound is known for its ability to act as an ionophore, specifically binding calcium ions (Ca²⁺) in a 1:1 ratio, although it can also bind other divalent cations such as magnesium and cadmium, with a preference for calcium .

- Oxidation: Hydroxyl groups present in Lonomycin A can be oxidized to form ketones or aldehydes.

- Reduction: The compound can be reduced to produce alcohols from ketones.

- Complexation: Lonomycin A forms stable complexes with calcium ions, which is crucial for its biological activity .

Lonomycin A exhibits significant biological activity primarily due to its ionophoric properties. It facilitates the transport of calcium ions across cellular membranes, leading to increased intracellular calcium levels. This mechanism plays a role in various physiological processes, including muscle contraction and neurotransmitter release. Additionally, Lonomycin A has demonstrated antimicrobial activity against certain bacterial strains, making it valuable in research settings .

The synthesis of Lonomycin A has been explored through several methods:

- Total Synthesis: The total synthesis approach involves constructing the complex structure of Lonomycin A from simpler organic molecules. Recent studies have reported successful total syntheses using regioselective cross-coupling reactions and metal-catalyzed methods .

- Natural Extraction: Lonomycin A can also be obtained through extraction from natural sources, specifically from cultures of Streptomyces hygroscopicus where it is produced as a secondary metabolite .

Lonomycin A has several applications in both research and potential therapeutic contexts:

- Research Tool: It is widely used in cell biology to study calcium signaling pathways due to its ability to increase intracellular calcium concentrations.

- Antibiotic Potential: Its antimicrobial properties make it a candidate for developing new antibiotics against resistant bacterial strains.

- Agricultural Use: As an antibiotic, it may also find applications in veterinary medicine and agriculture to control bacterial infections in livestock .

Studies on the interactions of Lonomycin A with biological systems have shown that it can significantly alter cellular calcium dynamics. By increasing intracellular calcium levels, Lonomycin A influences various signaling pathways, potentially affecting cell proliferation, apoptosis, and differentiation. Research has also indicated interactions with proteins involved in calcium transport and signaling, highlighting its role as a potent modulator of cellular processes .

Lonomycin A shares structural and functional similarities with several other polyether antibiotics. Below are some notable compounds for comparison:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| Ionomycin | Ionophore; binds calcium preferentially; used in research for calcium transport. | |

| Monensin | Antibiotic; used primarily in veterinary medicine; affects sodium ion transport. | |

| Salinomycin | Antimicrobial; effective against certain cancer cells; alters potassium ion transport. | |

| Nigericin | Ionophore; transports potassium ions; used in studies of ion transport mechanisms. |

Uniqueness of Lonomycin A

Lonomycin A is unique due to its specific structural features that allow it to bind calcium ions effectively while also exhibiting distinct biological activities compared to other polyether antibiotics. Its high number of chiral centers contributes to its stereochemical complexity, which may influence its interaction with biological targets differently than related compounds like Ionomycin or Monensin .

The biosynthesis of Lonomycin A occurs within the complex regulatory networks that govern secondary metabolism in Streptomyces species. These filamentous bacteria possess sophisticated genetic control systems that coordinate morphological differentiation with secondary metabolite production, ensuring optimal timing and resource allocation for antibiotic synthesis [1] [2] [3].

Gene Clusters Encoding Polyether Synthesis

Polyether antibiotic biosynthesis in Streptomyces is organized within large biosynthetic gene clusters that typically span 80-150 kilobases and contain 20-40 genes [4] [5] [6]. These clusters follow a conserved architectural pattern that includes type I polyketide synthase genes, epoxidase and epoxide hydrolase genes for ether bond formation, regulatory genes, and resistance determinants [7] [8].

The genetic organization of polyether biosynthetic clusters demonstrates remarkable conservation across different compounds. Table 2 presents the major characterized polyether gene clusters, showing cluster sizes ranging from 80 kb for lasalocid to 133 kb for nanchangmycin [4] [5] [9]. Each cluster contains a flavin-dependent epoxidase responsible for stereoselective epoxidation of polyene precursors, and one or more epoxide hydrolases that catalyze the subsequent ring-opening cyclization reactions [7] [10] [11].

The gene cluster for Lonomycin A biosynthesis in Streptomyces ribosidificus remains to be fully characterized, but based on the structural similarity to other polyethers and the established biosynthetic paradigm, it likely contains similar enzymatic components [12] [13] [14]. The cluster would be expected to include six to eight modular polyketide synthase genes to assemble the carbon backbone, dedicated epoxidase and epoxide hydrolase genes for ether formation, and regulatory elements controlling cluster expression [4] [15].

Secondary metabolite biosynthetic gene clusters in Streptomyces are preferentially located toward the chromosome arms rather than the central region [16]. This chromosomal organization facilitates rapid evolutionary adaptation and horizontal gene transfer events that contribute to the chemical diversity observed in this genus [16]. The positioning of these clusters in chromosomally unstable regions also explains the frequent loss of antibiotic production during laboratory cultivation [16].

Table 1 summarizes the key regulatory elements that control polyether biosynthesis in Streptomyces species. The master regulator BldD controls a vast regulon of at least 167 genes, including secondary metabolite biosynthetic gene clusters [1] [3]. During vegetative growth, BldD represses secondary metabolism, but its activity decreases during the transition to stationary phase, allowing derepression of antibiotic production [1]. The A-factor-dependent protein AdpA serves as another critical regulator, directly activating pathway-specific transcriptional activators and coordinating secondary metabolism with morphological development [1] [17].

Enzymatic Mechanisms for Ether Bond Formation

The formation of cyclic ether bonds represents the most distinctive and challenging aspect of polyether antibiotic biosynthesis. Multiple enzymatic mechanisms have evolved to catalyze these thermodynamically unfavorable cyclization reactions, each employing different strategies to overcome the inherent barriers to ether bond formation [18] [19] [10].

Table 3 details the major enzymatic mechanisms responsible for ether bond formation in polyether natural products. Flavin-dependent epoxidases constitute the primary class of enzymes initiating polyether biosynthesis by performing stereoselective epoxidation of specific double bonds in polyene precursors [7] [10] [11]. These enzymes, exemplified by MonCI in monensin biosynthesis and Lsd18 in lasalocid biosynthesis, utilize FAD as a cofactor and require NADPH and molecular oxygen for catalytic activity [9] [10] [11].

The mechanism of flavin-dependent epoxidation involves the formation of a C4a-hydroperoxyflavin intermediate that transfers an oxygen atom to the alkene substrate [10] [11]. The stereoselectivity of this reaction is crucial for subsequent cyclization steps, as demonstrated by the observation that MonCI catalyzes all three epoxidation events required for monensin biosynthesis with high regio- and stereoselectivity [10] [11]. Crystal structure studies of related epoxidases have revealed the molecular basis for substrate recognition and stereocontrol [11].

Epoxide hydrolases represent the second critical enzyme class in polyether biosynthesis, catalyzing the ring-opening cyclization cascade that generates the characteristic multicyclic ether structures [7] [19] [20]. These enzymes perform what are formally anti-Baldwin cyclizations, reactions that are typically disfavored based on orbital overlap considerations [20]. The epoxide hydrolase Lsd19 from the lasalocid pathway has been structurally characterized in complex with substrate and product analogs, providing the first atomic-level view of how enzymes can catalyze these challenging transformations [20].

The mechanism of enzymatic anti-Baldwin cyclization involves precise positioning of the substrate within the enzyme active site to promote the energetically unfavorable endo-tet ring closure [20]. Computational studies suggest that the enzyme environment significantly lowers the activation barrier for these reactions by stabilizing transition state structures and providing optimal geometric arrangements for orbital overlap [19] [20].

Cytochrome P450 monooxygenases provide an alternative mechanism for ether formation through hydroxylation-initiated cyclization pathways. In platensimycin biosynthesis, the P450 enzyme PtmO5 catalyzes the hydroxylation of C-11, generating a reactive intermediate that spontaneously cyclizes through an intramolecular nucleophilic attack by a tertiary alcohol. This mechanism differs from the epoxide-mediated pathway by utilizing carbocation intermediates rather than epoxide ring-opening.

Recent discoveries have expanded the repertoire of ether-forming enzymes to include radical S-adenosylmethionine enzymes that can install aliphatic ether cross-links at unactivated carbon centers. While not yet reported in classical polyether antibiotic biosynthesis, these enzymes demonstrate the continued evolution of nature's strategies for C-O bond formation.

Fermentation Optimization Strategies

The commercial production of Lonomycin A and related polyether antibiotics requires careful optimization of fermentation conditions to maximize yield while maintaining product quality. Streptomyces fermentation involves complex interactions between nutritional, physical, and temporal parameters that collectively determine the success of antibiotic production.

Nutrient Media Composition and Yield Enhancement

The composition of fermentation media profoundly influences both growth and secondary metabolite production in Streptomyces species. Optimization strategies must balance the competing demands of supporting adequate biomass accumulation while avoiding nutrient conditions that repress antibiotic biosynthesis.

Table 4 presents the optimal parameter ranges identified through systematic fermentation optimization studies. Carbon source selection and concentration represent critical variables, with glucose, starch, and glycerol serving as preferred substrates. Glucose concentrations of 20-40 g/L typically provide optimal results, though excessive glucose can lead to catabolite repression of secondary metabolism. Starch offers advantages as a slowly metabolized carbon source that supports sustained secondary metabolite production over extended fermentation periods.

Nitrogen sources significantly impact both growth rate and antibiotic titer, with complex organic nitrogen sources generally outperforming simple inorganic salts. Peptone at 5-10 g/L concentrations provides readily available amino acids for protein synthesis, while yeast extract supplies essential vitamins and growth factors. Corn steep liquor, a byproduct of corn processing, serves as an economical nitrogen source that often enhances antibiotic production.

Phosphate concentration requires careful optimization, as both deficiency and excess can negatively impact production. Optimal concentrations typically range from 0.5-3.0 mM, with potassium dihydrogen phosphate being the preferred source. Low phosphate concentrations can limit growth, while high concentrations may repress secondary metabolism through unknown mechanisms.

Trace element supplementation can significantly enhance antibiotic production through effects on enzyme cofactor availability and cellular metabolism. Magnesium ions are essential for ribosome function and many enzymatic reactions, while calcium can influence cell wall integrity and morphological development. Iron availability affects the function of iron-containing enzymes involved in secondary metabolism, though excess iron can promote unwanted oxidative reactions.

The pH of fermentation media influences enzyme activity, nutrient availability, and product stability. Most Streptomyces species prefer slightly alkaline conditions with pH values of 6.5-8.0. pH control becomes particularly important during extended fermentations, as organic acid production can lower pH and inhibit further antibiotic synthesis.

Statistical experimental design methods, including Plackett-Burman screening and response surface methodology, have proven highly effective for systematic optimization of complex fermentation media. These approaches allow efficient identification of critical variables and their optimal concentrations while minimizing the number of required experiments.

Extraction and Purification Protocols

The downstream processing of polyether antibiotics presents unique challenges due to their complex chemical structures, amphiphilic properties, and sensitivity to harsh chemical conditions. Effective extraction and purification protocols must achieve high recovery yields while maintaining product integrity and removing impurities that could interfere with subsequent applications.

Table 5 summarizes the major extraction and purification approaches employed for polyether antibiotics. Solvent extraction remains the most widely used initial separation method due to its simplicity and scalability. Acetonitrile and methanol-water mixtures effectively extract most polyether compounds from fermentation broths, with typical recovery efficiencies of 85-95%.

Solid-phase extraction has emerged as a preferred purification technique for analytical applications and small-scale preparations. C18-bonded silica provides effective retention of hydrophobic polyethers, while mixed-mode sorbents can accommodate the diverse polarity ranges encountered in fermentation extracts. ENVI-Carb cartridges offer particularly good selectivity for polyether antibiotics, achieving recovery rates of 68-114% across different compound types.

Advanced extraction techniques, including supercritical fluid extraction and liquid-liquid microextraction, offer advantages for specific applications. Supercritical carbon dioxide extraction provides mild conditions that preserve thermally labile compounds, while microextraction methods reduce solvent consumption and environmental impact.

The purification of polyether antibiotics often employs multiple chromatographic steps to achieve pharmaceutical-grade purity. High-performance liquid chromatography with C18 columns provides excellent resolution of structural analogs and degradation products. Post-column derivatization with vanillin or dimethylaminobenzaldehyde reagents enables sensitive detection of compounds lacking strong chromophores.

Ion-pair chromatography can improve separation of polyether carboxylic acids by modulating their interaction with stationary phases. The addition of ion-pairing reagents creates pseudo-neutral species that exhibit enhanced retention and improved peak shapes.

Mass spectrometry has become indispensable for polyether antibiotic analysis, providing both quantitative capabilities and structural confirmation. Tandem mass spectrometry enables identification of biosynthetic intermediates and metabolites, facilitating pathway monitoring and process optimization.

Quality control protocols must address the inherent instability of some polyether antibiotics under certain storage and processing conditions. Light-sensitive compounds require protection from photodegradation, while pH-sensitive molecules may require buffered storage solutions. Temperature control during extraction and purification helps preserve biological activity and prevents thermal decomposition.

Purity

XLogP3

Exact Mass

Appearance

Storage

UNII

Related CAS

Wikipedia

Dates

2: Tsuchida K, Kaneko K, Otomo S. Effects of a monovalent ionophore, lonomycin A, on the contractile force in canine cardiac Purkinje fibers. Arch Int Pharmacodyn Ther. 1991 Nov-Dec;314:25-33. PubMed PMID: 1824188.

3: Tsuchida K, Aihara H. Effects of a K ionophore, lonomycin A, on the action potential in canine cardiac Purkinje fibers. Jpn J Pharmacol. 1986 Jul;41(3):353-61. PubMed PMID: 3761751.

4: Miyagami T, Takei Y, Matsumoto Y, Otake N, Mizoue K, Mizutani T, Omura S, Ozeki M, Suzuki N. An in vitro study on the toxoplasmacidal activity of lonomycin A in host cells. J Antibiot (Tokyo). 1981 Feb;34(2):218-23. PubMed PMID: 7298512.

5: Saito A, Sakurai H, Saito T, Taji S, Miyagami T, Suzuki N, Seitz HM, Osaki H. Correlation between release of reactive oxygen intermediates and inhibition of Toxoplasma multiplication in mouse peritoneal and alveolar macrophages and kidney cells after in vitro incubation with Obioactin, lonomycin A, muramyl dipeptide, lipopolysaccharide or Toxoplasma lysate antigen. Zentralbl Bakteriol Mikrobiol Hyg A. 1987 May;264(3-4):446-54. PubMed PMID: 3660981.

6: Tsuchida K, Kaneko K, Aihara H, Chiba S. Cardiovascular effects of an ionophorous antibiotic, lonomycin A, in anesthetized dogs. Jpn J Pharmacol. 1985 May;38(1):109-12. PubMed PMID: 4021226.

7: Mita M. Release of relaxin-like gonad-stimulating substance from starfish radial nerves by lonomycin. Zoolog Sci. 2013 Jul;30(7):602-6. doi: 10.2108/zsj.30.602. PubMed PMID: 23829221.

8: Ohshima M, Ishizaki N, Abe N, Ukawa M, Marumoto Y. Antibiotic DE-3936, a polyether antibiotic identical with lonomycin. Taxonomy, fermentation, isolation and characterization. J Antibiot (Tokyo). 1976 Apr;29(4):354-65. PubMed PMID: 931804.

9: Seto H, Mizoue K, Otake N. Studies on the ionophorous antibiotics. XXVI. The assignments of the 13C-NMR spectra of lonomycin A and mutalomycin. J Antibiot (Tokyo). 1980 Sep;33(9):979-88. PubMed PMID: 7440419.

10: Satoh H, Tsuchida K. Pharmacological actions of monovalent ionophores on spontaneously beating rabbit sino-atrial nodal cells. Gen Pharmacol. 1999 Aug;33(2):151-9. PubMed PMID: 10461853.

11: Mitani M, Otake N. Studies on the ionophorous antibiotics. XV The monovalent cation selective ionophorous activities of carriomycin, lonomycin and etheromycin. J Antibiot (Tokyo). 1978 Aug;31(8):750-5. PubMed PMID: 690008.

12: Omura S, Shibata M, Machida S, Sawada J. Isolation of a new polyether antibiotic, lonomycin. J Antibiot (Tokyo). 1976 Jan;29(1):15-20. PubMed PMID: 931790.

13: Mizutani T, Yamagishi M, Hara H, Omura S, Ozeki M, Mizoue K, Seto H, Otake N. Lonomycins B and C, two new components of polyether antibiotics. Fermentation, isolation and characterization. J Antibiot (Tokyo). 1980 Nov;33(11):1224-30. PubMed PMID: 6894745.

14: Cruthers LR, Szanto J, Linkenheimer WH, Maplesden DC, Brown WE. Anticoccidial activity of lonomycin (SQ 12,525) in chicks. Poult Sci. 1978 Sep;57(5):1227-33. PubMed PMID: 724593.

15: Cefai D, Cai YC, Hu H, Rudd C. CD28 co-stimulatory regimes differ in their dependence on phosphatidylinositol 3-kinase: common co-signals induced by CD80 and CD86. Int Immunol. 1996 Oct;8(10):1609-16. PubMed PMID: 8921441.

16: Saito A, Igarashi I, Miyahara K, Venturini C, Claveria FG, Hirose T, Suzuki N, Ono K. Effects of reactive oxygen intermediate scavengers on the antitoxoplasmic activity of activated macrophages. Parasitol Res. 1992;78(1):28-31. PubMed PMID: 1584743.

17: Hillaire MC, Jouany JP, Gaboyard C, Jeminet G. In vitro study of the effect of different ionophore antibiotics and of certain derivatives on rumen fermentation and on protein nitrogen degradation. Reprod Nutr Dev. 1989;29(3):247-57. PubMed PMID: 2590388.

18: Simon AK, Auphan N, Schmitt-Verhulst AM. Developmental control of antigen-induced thymic transcription factors. Int Immunol. 1996 Sep;8(9):1421-8. PubMed PMID: 8921420.

19: Dong P, Zhang S, Cai M, Kang N, Hu Y, Cui L, Zhang J, He W. Global characterization of differential gene expression profiles in mouse Vγ1+ and Vγ4+ γδ T cells. PLoS One. 2014 Nov 18;9(11):e112964. doi: 10.1371/journal.pone.0112964. eCollection 2014. PubMed PMID: 25405356; PubMed Central PMCID: PMC4236085.

20: Amano S, Morota T, Kano YK, Narita H, Hashidzume T, Yamamoto S, Mizutani K, Sakuda S, Furihata K, Takano-Shiratori H, Takano H, Beppu T, Ueda K. Promomycin, a polyether promoting antibiotic production in Streptomyces spp. J Antibiot (Tokyo). 2010 Aug;63(8):486-91. doi: 10.1038/ja.2010.68. Epub 2010 Jun 23. PubMed PMID: 20571515.